
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an indole group, a triazole group, a thio group, and a hydroxyacetamide group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl, indole, and triazole groups would all contribute to the compound’s aromaticity, while the thio and hydroxyacetamide groups could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
Some general properties can be inferred from its structure. For example, its solubility would likely be influenced by the polar hydroxyacetamide group and the nonpolar fluorophenyl and indole groups. Its melting and boiling points would likely be relatively high due to the complexity of its structure .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Some fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, derived from related chemical structures, exhibit promising antibacterial properties. These compounds have shown interesting activity against various bacteria including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Antimicrobial Properties
Other related compounds, such as eperezolid-like molecules, demonstrate significant antimicrobial activities. This includes high anti-Mycobacterium smegmatis activity, highlighting the potential of such compounds in combating microbial infections (Yolal et al., 2012).
Anti-Inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which share structural similarities, indicates significant anti-inflammatory activity. This suggests potential therapeutic applications in inflammatory diseases (Sunder & Maleraju, 2013).
Potential in Treating Prostate Cancer
The metabolism of flutamide, a drug used in treating prostate cancer, involves compounds structurally similar to the one . Understanding the metabolic pathways and enzymatic interactions of such compounds is crucial in optimizing prostate cancer treatment (Watanabe et al., 2009).
Herbicidal Properties
Novel triazolinone derivatives, related in structure, have been identified as potent herbicides, acting as Protox inhibitors. This suggests the potential use of similar compounds in agricultural applications for weed control (Luo et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-11-5-7-12(8-6-11)24-17(21-22-18(24)27-10-16(25)23-26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20,26H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERURASHTKLQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

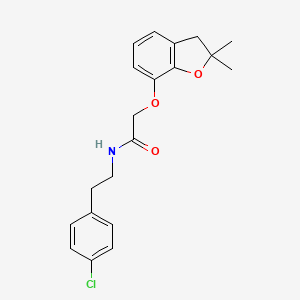
![4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one](/img/structure/B2991069.png)

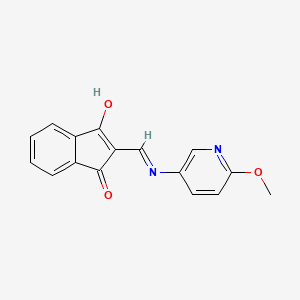
![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)
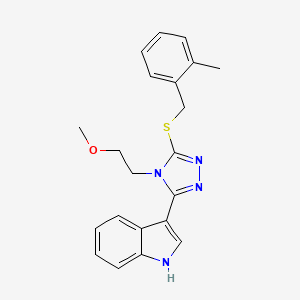
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)
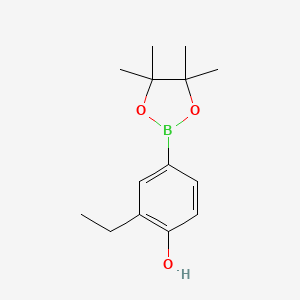

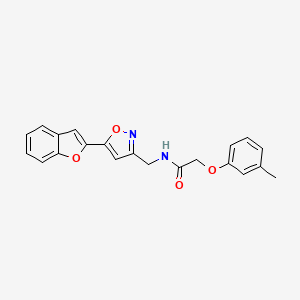
![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)
![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)